N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that features a benzothiadiazole core, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiadiazole Core: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Final Coupling: The final step involves coupling the benzothiadiazole core with the fluorophenyl-piperazine moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: It is used in the development of organic electronic materials, such as organic solar cells and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that serves as a building block for more complex derivatives.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of larger molecules and conductive polymers.
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea:
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its combination of a benzothiadiazole core, a fluorophenyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-14-3-1-2-4-17(14)24-9-7-23(8-10-24)12-18(25)20-13-5-6-15-16(11-13)22-26-21-15/h1-6,11H,7-10,12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRCJNAEWDNLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.